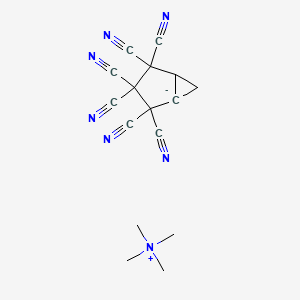
CID 133109376
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of tetramethylammonium hexacyanotrimethylenecyclopropanide involves multiple steps, typically starting with the preparation of tetramethylammonium hydroxide (TMAH) as a precursor . TMAH is synthesized by reacting tetramethylammonium chloride with potassium hydroxide in dry methanol . The resulting TMAH is then reacted with hexacyanotrimethylenecyclopropane under controlled conditions to form the desired compound .
Analyse Chemischer Reaktionen
Tetramethylammonium hexacyanotrimethylenecyclopropanide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Phase Transition: The compound exhibits a magnetic and structural phase transition at 363.7 K, changing from a triclinic phase II to a monoclinic phase I.
Wissenschaftliche Forschungsanwendungen
Tetramethylammonium hexacyanotrimethylenecyclopropanide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tetramethylammonium hexacyanotrimethylenecyclopropanide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to various effects, including changes in magnetic and structural properties . The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Tetramethylammonium hexacyanotrimethylenecyclopropanide can be compared with other quaternary ammonium compounds such as:
Tetramethylammonium hydroxide (TMAH): Known for its use in semiconductor manufacturing and as a strong alkaline solvent.
Tetramethylammonium chloride: Used as a precursor in the synthesis of TMAH.
The uniqueness of tetramethylammonium hexacyanotrimethylenecyclopropanide lies in its complex structure and phase transition properties, which are not commonly observed in other similar compounds .
Eigenschaften
Molekularformel |
C16H15N7 |
|---|---|
Molekulargewicht |
305.34 g/mol |
InChI |
InChI=1S/C12H3N6.C4H12N/c13-2-10(3-14)8-1-9(8)11(4-15,5-16)12(10,6-17)7-18;1-5(2,3)4/h8H,1H2;1-4H3/q-1;+1 |
InChI-Schlüssel |
NCFDOBLEBOYCTC-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)C.C1C2[C-]1C(C(C2(C#N)C#N)(C#N)C#N)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxybenz[a]anthracene](/img/structure/B13771491.png)
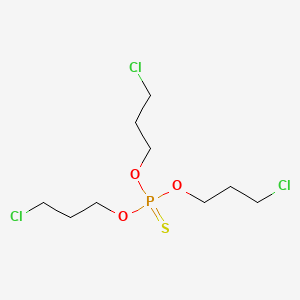
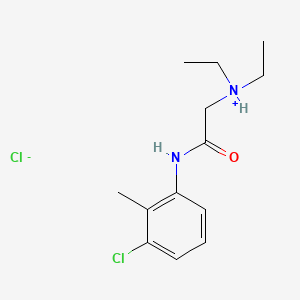
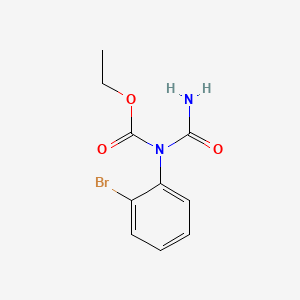
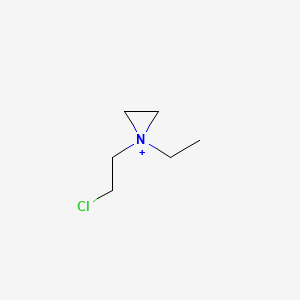
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
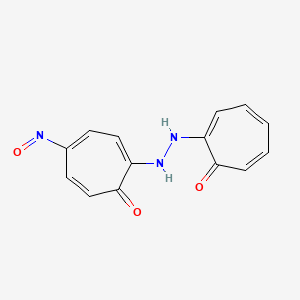
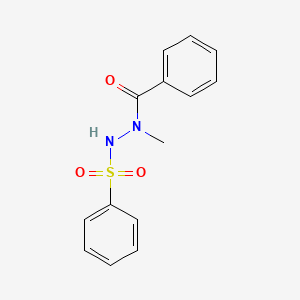
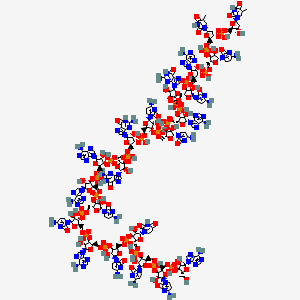
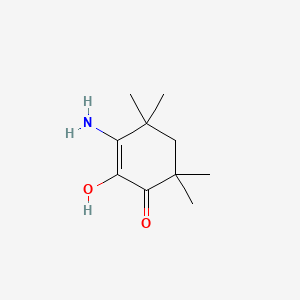
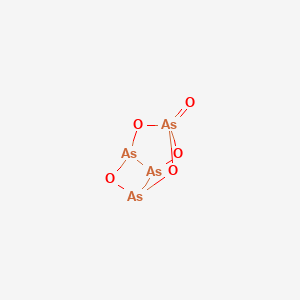
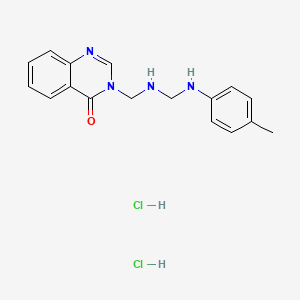
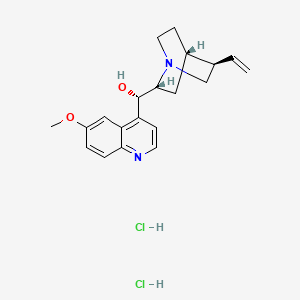
![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
